

A Comprehensive Technical Guide to Difluoroacetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difluoroacetate*

Cat. No.: *B1230586*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetic acid (DFA) is a halogenated carboxylic acid with the chemical formula CHF_2COOH .^[1] As a structural analog of acetic acid where two alpha-hydrogens are replaced by fluorine atoms, DFA exhibits unique physicochemical properties that make it a valuable reagent and building block in various chemical and pharmaceutical applications.^[2] Its utility spans from being a key intermediate in the synthesis of agrochemicals and pharmaceuticals to its use as a reagent in analytical chemistry.^[3] This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of difluoroacetic acid, detailed experimental protocols, and its significance in scientific research and drug development.

Physical and Chemical Properties

Difluoroacetic acid is a colorless liquid that is miscible with water and alcohols.^[1] The strong electron-withdrawing nature of the two fluorine atoms significantly influences its acidity and reactivity.

Table 1: Physical Properties of Difluoroacetic Acid

Property	Value	Reference
Molecular Formula	C ₂ H ₂ F ₂ O ₂	[4]
Molecular Weight	96.03 g/mol	[4]
Appearance	Colorless liquid	[1]
Melting Point	-1 °C	[1]
Boiling Point	132-134 °C	[1]
Density	1.526 g/cm ³ (at 25 °C)	[1]
Solubility in Water	Miscible	[1]
pKa	1.13 - 1.33	[1][2]
Refractive Index (n _{20/D})	1.344	[5]
Vapor Pressure	11.7 hPa (at 25 °C)	[5]
Flash Point	78 °C	[1]

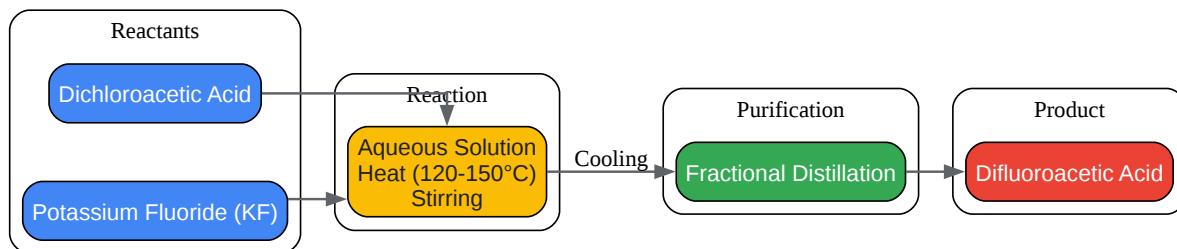
Chemical Reactivity

Difluoroacetic acid exhibits reactivity characteristic of a strong carboxylic acid. It readily reacts with bases to form **difluoroacetate** salts.[1] A notable application of DFA is its use as a direct C-H difluoromethylating reagent in organic synthesis, allowing for the introduction of the difluoromethyl group into heteroaromatic compounds.[6][7] This reaction is of significant interest in medicinal chemistry for the synthesis of novel drug candidates.

The thermal decomposition of difluoroacetic acid in silica has been studied, with the main products being carbon monoxide, formyl fluoride, carbon dioxide, silicon tetrafluoride, and difluoroacetyl fluoride. The initial step is believed to be the elimination of hydrogen fluoride.

Experimental Protocols

Synthesis of Difluoroacetic Acid from Dichloroacetic Acid


This protocol describes a common method for the laboratory-scale synthesis of difluoroacetic acid.

Materials:

- Dichloroacetic acid
- Potassium fluoride (KF)
- Water
- Distillation apparatus
- Reaction vessel with a reflux condenser and magnetic stirrer

Procedure:

- In a reaction vessel, dissolve potassium fluoride in water.
- Add dichloroacetic acid to the aqueous KF solution.^[8]
- Heat the mixture to 120-150 °C and stir vigorously under reflux for a specified time (e.g., 1-6 hours).^{[4][8]}
- Monitor the reaction progress using ^1H NMR and ^{19}F NMR spectroscopy to confirm the conversion of dichloroacetic acid.^[8]
- Upon completion, cool the reaction mixture to room temperature.
- Purify the difluoroacetic acid from the reaction mixture by fractional distillation.

[Click to download full resolution via product page](#)

Caption: Synthesis of Difluoroacetic Acid from Dichloroacetic Acid.

Spectroscopic Characterization

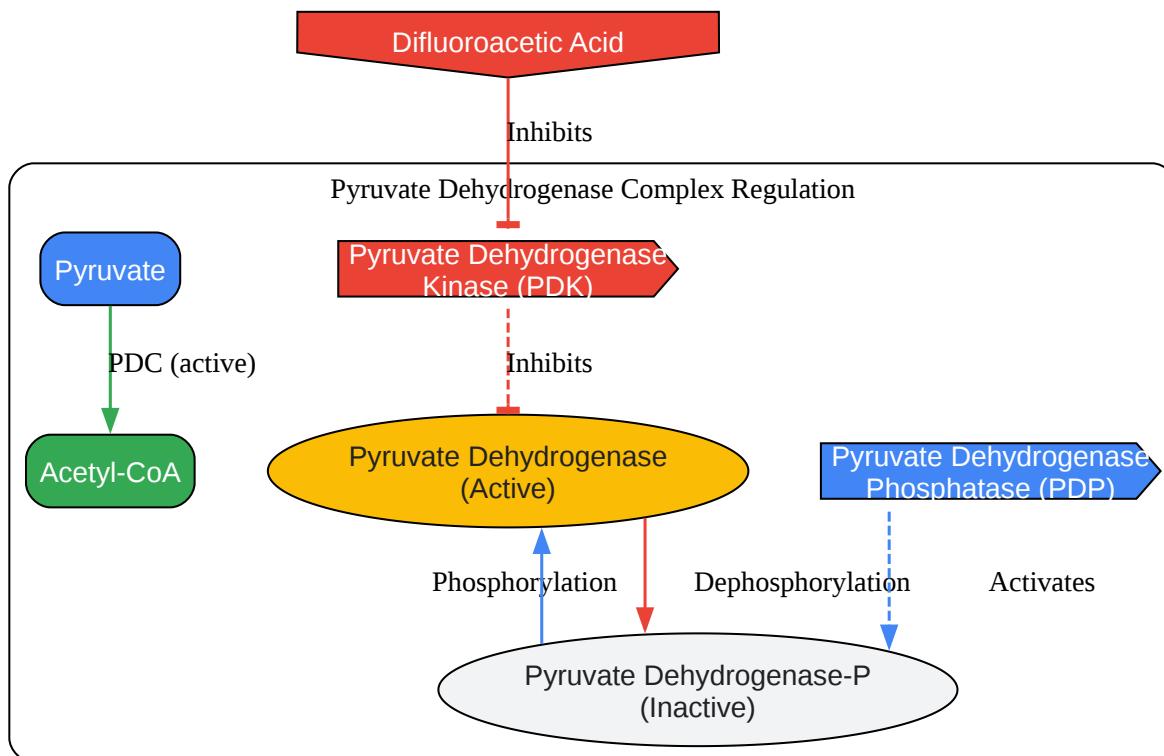
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: A proton NMR spectrum of difluoroacetic acid will show a triplet for the α -proton due to coupling with the two fluorine atoms.
- ^{19}F NMR: A fluorine-19 NMR spectrum will display a doublet for the two equivalent fluorine atoms, resulting from coupling to the α -proton.
- Experimental Parameters (General):
 - Solvent: Deuterated chloroform (CDCl_3) or Deuterated water (D_2O).
 - Reference: Tetramethylsilane (TMS) for ^1H NMR and a fluorine-containing standard (e.g., CFCI_3 or trifluoroacetic acid) for ^{19}F NMR.[9]
 - Acquisition: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. A relaxation delay of several seconds is recommended for quantitative measurements.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- **Sample Preparation:** A thin film of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the liquid.[10][11]
- **Expected Absorptions:** The IR spectrum will show a broad O-H stretching band characteristic of a carboxylic acid, a strong C=O stretching absorption, and C-F stretching bands.

Mass Spectrometry (MS):


- **Technique:** Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of difluoroacetic acid, often after derivatization to a more volatile ester.[12]
- **Ionization:** Electron Ionization (EI) is a common method. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

Biological Significance and Applications in Drug Development

Difluoroacetic acid and its derivatives are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity to target proteins.[13]

Inhibition of Pyruvate Dehydrogenase Kinase

Difluoroacetic acid is a known inhibitor of pyruvate dehydrogenase kinase (PDK).[3][14] PDK is a key regulatory enzyme in glucose metabolism, responsible for the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, difluoroacetic acid promotes the active, dephosphorylated state of PDC, leading to increased conversion of pyruvate to acetyl-CoA and enhanced glucose oxidation.[15] This mechanism of action is being explored for its therapeutic potential in various diseases, including metabolic disorders and cancer.

[Click to download full resolution via product page](#)

Caption: Inhibition of Pyruvate Dehydrogenase Kinase by Difluoroacetic Acid.

Metabolic Fate and Toxicology

Studies have shown that difluoroacetic acid can be nephrotoxic in rats, causing damage to the proximal and distal tubules.[16][17] Unlike some other halogenated acetic acids, its toxicity does not appear to be mediated by the release of fluoride ions.[16] The metabolic fate of difluoroacetic acid suggests that it is largely metabolically inert, a common characteristic of many per- and polyfluoroalkyl substances (PFAS).[18][19]

Handling and Safety

Difluoroacetic acid is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled.^[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

Difluoroacetic acid is a versatile chemical with a unique set of physical and chemical properties that make it a valuable tool for researchers and professionals in various scientific fields. Its role as a building block in the synthesis of pharmaceuticals and agrochemicals, coupled with its utility as a difluoromethylating agent and a modulator of key metabolic enzymes, underscores its importance in modern chemistry and drug discovery. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory and in industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Difluoroacetic acid - Sciencemadness Wiki [sciemcemadness.org]
- 2. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. Difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
- 6. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 7. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemical.com [alfa-chemical.com]

- 9. Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lpdllabservices.co.uk [lpdllabservices.co.uk]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nephrotoxicity of chlorofluoroacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Difluoroacetic Acid: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230586#physical-and-chemical-properties-of-difluoroacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com